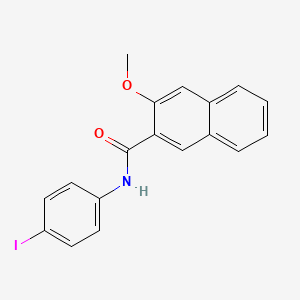

N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Iodophenyl)-3-Methoxynaphthalin-2-carboxamid erfolgt in der Regel in einem mehrstufigen Prozess. Eine gängige Methode beginnt mit der Iodierung von 4-Aminophenylverbindungen, gefolgt von der Kupplung mit 3-Methoxynaphthalin-2-carbonsäure. Die Reaktion wird üblicherweise in Gegenwart von Kupplungsmitteln wie N,N-Diisopropylethylamin (DIPEA) und Propylphosphonsäureanhydrid (T3P) in Tetrahydrofuran (THF) als Lösungsmittel bei Raumtemperatur durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Zusätzlich können palladiumkatalysierte Kreuzkupplungsreaktionen, wie die Suzuki-Miyaura-Reaktion, eingesetzt werden, um das Iodatom effizient einzuführen.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(4-Iodophenyl)-3-Methoxynaphthalin-2-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann zur Bildung von Chinonen oxidiert oder zur Bildung von Aminen reduziert werden.

Kupplungsreaktionen: Das Iodatom kann an Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Reaktion teilnehmen, um Biarylverbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden häufig verwendet.

Hauptprodukte

Substitution: Bildung von substituierten Phenylderivaten.

Oxidation: Bildung von Naphthochinonen.

Reduktion: Bildung von Naphthylaminen.

Kupplung: Bildung von Biarylverbindungen.

Wissenschaftliche Forschungsanwendungen

N-(4-Iodophenyl)-3-Methoxynaphthalin-2-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird auf sein Potenzial als Inhibitor von Enzymen wie Monoaminoxidase untersucht, was für die Behandlung neurologischer Erkrankungen relevant ist.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung von organischen Halbleitern und anderen elektronischen Materialien.

Biologische Studien: Es wird zur Untersuchung molekularer Wechselwirkungen und Bindungsaffinitäten mit verschiedenen biologischen Zielmolekülen verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Iodophenyl)-3-Methoxynaphthalin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Als Monoaminoxidasehemmer bindet es beispielsweise an das aktive Zentrum des Enzyms und verhindert den Abbau von Neurotransmittern wie Serotonin und Dopamin. Diese Hemmung kann zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn führen, was bei der Behandlung von Depressionen und anderen affektiven Störungen von Vorteil ist.

Eigenschaften

Molekularformel |

C18H14INO2 |

|---|---|

Molekulargewicht |

403.2 g/mol |

IUPAC-Name |

N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C18H14INO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21) |

InChI-Schlüssel |

JRDZZGDPAGGMSP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide typically involves a multi-step process. One common method starts with the iodination of 4-aminophenyl compounds, followed by coupling with 3-methoxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce the iodine atom efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.

Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of naphthylamines.

Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as monoamine oxidase, which is relevant in the treatment of neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other electronic materials.

Biological Studies: It is used in the study of molecular interactions and binding affinities with various biological targets.

Wirkmechanismus

The mechanism of action of N-(4-iodophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of depression and other mood disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4-Iodophenyl)-β-Alanin-Derivate: Diese Verbindungen teilen sich den Iod-substituierten Phenylring, unterscheiden sich jedoch im Rest der Struktur.

5-(Benzothiazol-2-yl)-1-(4-Iodophenyl)-3-phenyl-6-vinyl(phenyl)verdazyls: Diese Verbindungen enthalten ebenfalls einen Iod-substituierten Phenylring, haben aber unterschiedliche Kernstrukturen.

Einzigartigkeit

N-(4-Iodophenyl)-3-Methoxynaphthalin-2-carboxamid ist aufgrund seiner Kombination aus Naphthalineinheit mit dem Iod-substituierten Phenylring und der Methoxygruppe einzigartig.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.